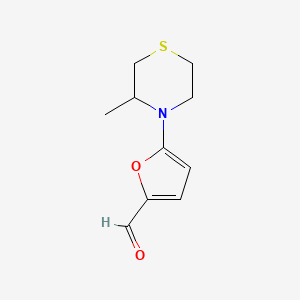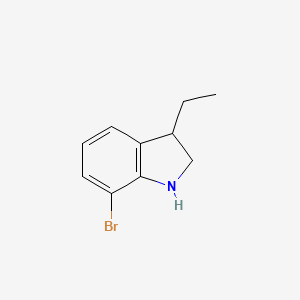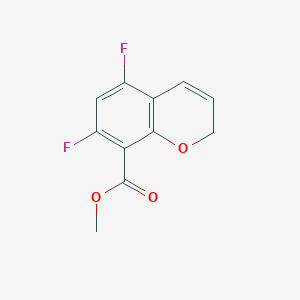
5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve good to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The compound’s furan ring and aldehyde group allow it to participate in a range of chemical reactions, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with similar reactivity but lacking the thiomorpholine moiety.
3-Methylthiomorpholine: Shares the thiomorpholine structure but lacks the furan ring and aldehyde group.
Uniqueness
5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the thiomorpholine moiety. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
5-(3-methylthiomorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-8-7-14-5-4-11(8)10-3-2-9(6-12)13-10/h2-3,6,8H,4-5,7H2,1H3 |
InChIキー |
KYDBAMDZNBIAKM-UHFFFAOYSA-N |
正規SMILES |
CC1CSCCN1C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)









